2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid
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Overview
Description
2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole nucleus, which is a common structural motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid can be achieved through various synthetic routes. One common method involves the heteroannulation of 2-haloaniline derivatives with phenylacetyl under mild conditions, catalyzed by palladium complexes . Another approach is the copper-catalyzed intermolecular C-H amination of enamines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, modulating their activity . This binding can lead to various biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
3-Indolepropionic acid: Known for its antioxidant properties and potential therapeutic applications in neurodegenerative diseases.
2-Phenylindole: A parent structure for selective estrogen receptor modulators (SERMs) with distinct pharmacological properties.
Uniqueness: 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
54466-95-4 |
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Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C17H15NO2S/c1-11(17(19)20)21-16-13-9-5-6-10-14(13)18-15(16)12-7-3-2-4-8-12/h2-11,18H,1H3,(H,19,20) |
InChI Key |
WHWVWOSKGTWQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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